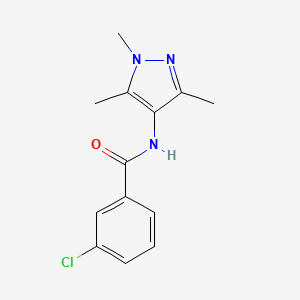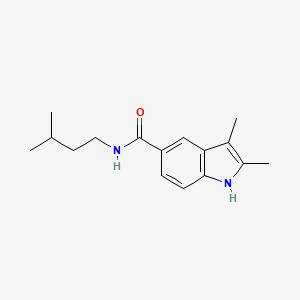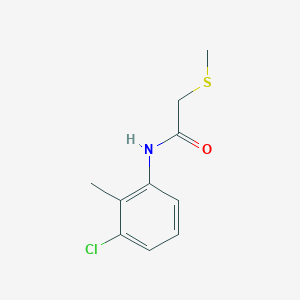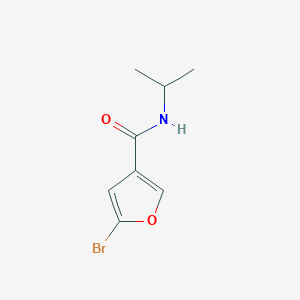![molecular formula C14H18FNO B7475522 N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide, commonly known as FMe-CPP, is a chemical compound that belongs to the class of psychoactive drugs. It is a research chemical that has been studied extensively for its potential use in the treatment of various neurological disorders. FMe-CPP has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for scientific research.
Wirkmechanismus
FMe-CPP is believed to act on the glutamate receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. It is an agonist of the NMDA receptor, which means it enhances the activity of the receptor. This leads to an increase in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood, memory, and learning.
Biochemical and Physiological Effects:
FMe-CPP has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance memory and learning, improve mood, and reduce anxiety. FMe-CPP has also been found to increase the release of dopamine and serotonin, which are important neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
FMe-CPP has several advantages as a research chemical. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, FMe-CPP also has several limitations. It is a psychoactive compound, which means it can have an impact on behavior and cognition, making it difficult to interpret experimental results. Additionally, FMe-CPP has not been extensively studied in humans, so its safety and efficacy are not well understood.
Zukünftige Richtungen
There are several future directions for research on FMe-CPP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Further research is needed to understand the safety and efficacy of FMe-CPP in humans. Another area of interest is the development of new compounds that are similar to FMe-CPP but have fewer psychoactive effects. This could lead to the development of new treatments for neurological disorders that are safer and more effective than current treatments.
Synthesemethoden
The synthesis of FMe-CPP involves the reaction of 2-fluorobenzylamine with cyclopentanone in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product. The synthesis of FMe-CPP is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
FMe-CPP has been extensively studied for its potential use in the treatment of various neurological disorders. It has been found to have a positive effect on memory and learning, making it a potential treatment for cognitive impairment associated with Alzheimer's disease and other neurological disorders. FMe-CPP has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-16(14(17)11-6-2-3-7-11)10-12-8-4-5-9-13(12)15/h4-5,8-9,11H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXTKMVNPMZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)







![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)

![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)